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This document provides detailed application notes and protocols for three established methods
to quantify Photosystem Il (PSII) reaction centers in isolated thylakoid membranes. Accurate
determination of PSII concentration is critical for a wide range of research applications,
including the study of photosynthetic efficiency, the effects of environmental stress, and the
development of herbicides and other compounds that target photosynthesis.

Introduction

Photosystem Il is a multi-protein complex embedded in the thylakoid membranes of plants,
algae, and cyanobacteria. It plays a crucial role in the light-dependent reactions of
photosynthesis by using light energy to split water, producing molecular oxygen, protons, and
electrons. The quantification of functional PSII reaction centers is therefore a key parameter in
assessing photosynthetic performance. The methods described herein offer distinct
approaches to this quantification, each with its own advantages and considerations.

Method 1: Quantification by Oxygen Evolution Rate

This method provides a functional measure of active PSII reaction centers by quantifying their
light-dependent water-splitting activity, which releases molecular oxygen. The rate of oxygen
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evolution is directly proportional to the number of active PSII centers under saturating light
conditions. A common apparatus for this measurement is the Clark-type oxygen electrode.

Data Presentation
Parameter Typical Value Range Species/Condition
) Spinach, freshly isolated
Rate of Oz Evolution 50 - 350 umol Oz / (mg Chl - h) )
thylakoids[1]
Chlorophyll per PSII 250 - 500 Chl / PSII Spinach thylakoids[2][3][4]
PSII Activity 1 PSII / ~470 Chl Pea thylakoids[5]

Experimental Protocol

1. Thylakoid Membrane Isolation:

 Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., 30 mM Tricine-NaOH pH
8.0, 5 mM MgClz, 10 mM NacCl, 0.2 M sucrose, and 10 mM NaF).[6]

 Filter the homogenate through several layers of cheesecloth and centrifuge at a low speed
(e.g., 1,000 x g) to pellet intact chloroplasts.

o Resuspend the pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6, 5 mM MgClz)
to lyse the chloroplasts and release thylakoids.

o Centrifuge at a higher speed (e.g., 4,000 x g) to pellet the thylakoid membranes.

o Resuspend the thylakoid pellet in a suitable assay buffer (e.g., 50 mM HEPES-KOH pH 7.6,
100 mM sorbitol, 10 mM NaCl, 5 mM MgClz).

o Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
2. Calibration of the Oxygen Electrode:
o Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

e The "zero" oxygen level is typically set using a small amount of sodium dithionite.
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e The "100% air saturation” level is set by equilibrating the assay buffer with ambient air at a
known temperature.[7]

3. Measurement of Oxygen Evolution:

e Add a known volume of thylakoid suspension (e.g., to a final chlorophyll concentration of 10-
20 pg/mL) to the temperature-controlled chamber of the oxygen electrode containing the
assay buffer and a magnetic stir bar.[7]

e Add an artificial electron acceptor, such as 2,6-dichloro-p-benzoquinone (DCBQ) or
potassium ferricyanide, to the chamber to ensure that electron transport is not limited
downstream of PSII.[2]

o After a brief dark adaptation period to establish a baseline, illuminate the sample with
saturating actinic light.

o Record the rate of oxygen evolution as the change in oxygen concentration over time.
4. Calculation of PSIl Reaction Center Concentration:

e The number of active PSII centers can be calculated based on the maximal rate of oxygen
evolution, assuming a turnover rate of approximately 200-400 Oz molecules per PSII center
per second under optimal conditions.

Experimental Workflow
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Workflow for PSII quantification by oxygen evolution.

Method 2: Spectrophotometric Quantification of
Cytochrome b559

Cytochrome b559 is an integral component of the PSII reaction center, typically presentin a 1:1
or 2:1 ratio with the D1/D2 heterodimer.[8][9] By measuring the concentration of this
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cytochrome through difference spectroscopy, the concentration of PSII reaction centers can be
determined.

Data Presentation

Parameter Typical Value Range Species/Condition

Cytochrome b559 / PSilI 1.25-2 Spinach PSII membranes[8][9]

o i Oxidized-minus-reduced
Extinction Coefficient (659 nm) 15-20 mM-tcm™! )
difference[8]

PSII / Chlorophyll 1/400-600 Spinach thylakoids

Experimental Protocol

1. Thylakoid Membrane Preparation:
« Isolate thylakoid membranes as described in Method 1.

o For clearer spectra, further purification of PSll-enriched membrane fragments may be
beneficial.

2. Spectrophotometric Measurement:
o Use a dual-beam spectrophotometer capable of measuring small absorbance changes.

e Place the thylakoid suspension in the sample cuvette. The reference cuvette should contain
the same buffer.

» Record a baseline spectrum.

» To obtain the oxidized spectrum, add a chemical oxidant such as potassium ferricyanide to
the sample cuvette and record the spectrum.

» To obtain the reduced spectrum, subsequently add a chemical reductant such as sodium
dithionite or hydroquinone to the same cuvette and record the spectrum.

3. Calculation of Cytochrome b559 Concentration:
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o Calculate the difference spectrum by subtracting the reduced spectrum from the oxidized
spectrum.

e The concentration of cytochrome b559 is determined using the Beer-Lambert law (A = gcl),
where:

[e]

Ais the absorbance difference at the peak wavelength (around 559 nm).

€ is the molar extinction coefficient for the oxidized-minus-reduced difference of

o

cytochrome b559.

o

c is the concentration of cytochrome b559.

[¢]

| is the path length of the cuvette.
4. Calculation of PSII Reaction Center Concentration:

e Based on the determined cytochrome b559 concentration and the known stoichiometry of
cytochrome b559 per PSII reaction center, calculate the concentration of PSII.

Experimental Workflow
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Workflow for PSII quantification by Cyt b559 spectroscopy.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b3027564?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Method 3: Radiolabeled Herbicide (Atrazine) Binding
Assay

This highly specific method utilizes a radiolabeled herbicide, such as [**C]atrazine, which binds
to the Qg site on the D1 protein of the PSII reaction center. By quantifying the amount of bound

herbicide, a direct measure of the number of PSII reaction centers with an accessible Qg site

can be obtained.

Data Presentation

Parameter Typical Value Range Species/Condition
Atrazine Binding Sites / PSII 1-2 Pea thylakoids[5]
High-Affinity Ky ~80 nM Pea thylakoids[5]
Low-Affinity Ky ~420 nM Pea thylakoids[5]
PSII / Chlorophyll 1/470 Pea thylakoids[5]

Experimental Protocol

1. Thylakoid Membrane Preparation:
« Isolate thylakoid membranes as described in Method 1.
2. Atrazine Binding Assay:

o Prepare a series of reaction tubes containing a fixed amount of thylakoid membranes (e.g.,
100 pg chlorophyll) in an appropriate assay buffer.

e Add increasing concentrations of [**C]atrazine to the tubes.

» To determine non-specific binding, prepare a parallel set of tubes that also contain a high
concentration of a non-radiolabeled competitive inhibitor (e.g., DCMU).

 Incubate the samples in the dark for a sufficient time to reach binding equilibrium (e.g., 10
minutes).

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://repository.lsu.edu/biosci_pubs/433/
https://repository.lsu.edu/biosci_pubs/433/
https://repository.lsu.edu/biosci_pubs/433/
https://repository.lsu.edu/biosci_pubs/433/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Separate the bound from free [**C]atrazine by centrifugation of the thylakoid membranes.
Carefully remove the supernatant containing the free [**C]atrazine.

Wash the thylakoid pellet with buffer to remove any remaining unbound radiolabel and
centrifuge again.

. Quantification of Bound Atrazine:

Resuspend the final thylakoid pellet in a scintillation cocktail.

Quantify the amount of radioactivity in each sample using a liquid scintillation counter.
. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding
for each [**CJatrazine concentration.

Plot the specific binding as a function of the free [1*Clatrazine concentration.

The maximal binding (By,ax), Which corresponds to the concentration of atrazine binding

sites (and thus PSII reaction centers), can be determined by fitting the data to a saturation
binding curve or by using a Scatchard plot analysis.

Experimental Workflow
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Workflow for PSII quantification by atrazine binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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